![molecular formula C17H14IN5O2 B5128802 1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5128802.png)
1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "IDNP" and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of IDNP is not fully understood. However, it has been found to act as a potent inhibitor of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide. This inhibition results in a decrease in the production of nitric oxide, which has been linked to a range of physiological effects.
Biochemical and Physiological Effects:
IDNP has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant properties. It has also been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, IDNP has been found to have cardioprotective effects and has been studied for its potential applications in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
IDNP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with high purity. It has also been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, there are also limitations to the use of IDNP in lab experiments. Its mechanism of action is not fully understood, and there is still much research needed to fully understand its potential applications.
Future Directions
There are several future directions for research on IDNP. One area of research is the development of new synthesis methods that can produce IDNP with even higher purity and yield. Another area of research is the exploration of its potential applications in the treatment of neurological and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Conclusion:
In conclusion, 1-(4-iodophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole is a valuable compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. While there are still limitations to its use and much research needed to fully understand its potential applications, the future looks promising for this compound.
Synthesis Methods
IDNP can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 3-nitrobenzaldehyde in the presence of sodium acetate and acetic acid. Another method involves the reaction of 4-iodoaniline with 3-nitrobenzene diazonium salt in the presence of copper powder. These methods have been found to produce high yields of IDNP with high purity.
Scientific Research Applications
IDNP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. IDNP has been used in studies related to cancer research, neurobiology, and cardiovascular research, among others.
properties
IUPAC Name |
[1-(4-iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN5O2/c1-11-17(20-19-14-4-3-5-16(10-14)23(24)25)12(2)22(21-11)15-8-6-13(18)7-9-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAAPMDPZDFLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)I)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

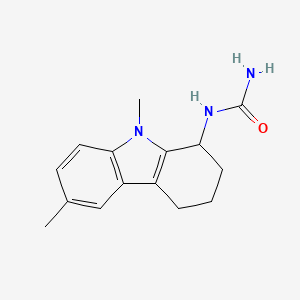
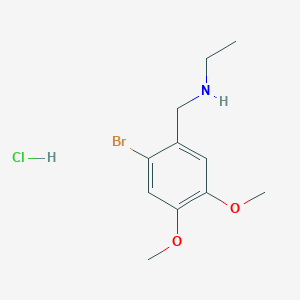
![1-(2-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128748.png)

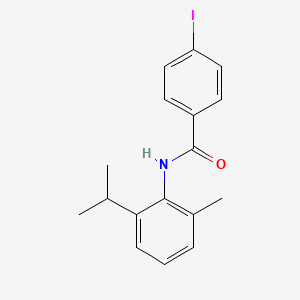
![(2E)-N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5128764.png)

![4-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5128785.png)

![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)
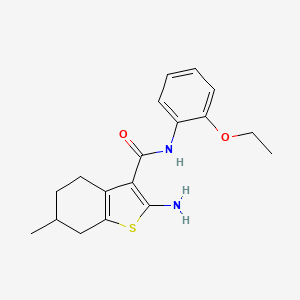
![2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5128821.png)
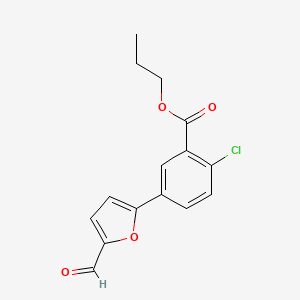
![6-(2,4-dimethoxyphenyl)-3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5128841.png)